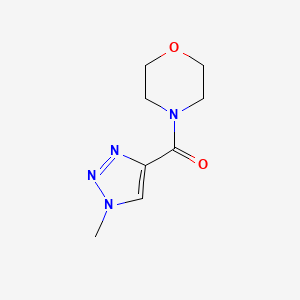
4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine” is a derivative of triazole . Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have garnered significant attention in drug discovery due to their diverse biological activities. The compound you’ve mentioned could serve as a scaffold for designing novel drugs. Researchers can modify its substituents to create analogs with improved pharmacological properties. For instance, anticonvulsant drugs like Rufinamide and anticancer agents have 1,2,3-triazole cores.
Chemical Biology
The compound’s unique structure may enable interactions with biological macromolecules. Investigating its binding affinity to proteins, enzymes, or nucleic acids could reveal potential therapeutic targets. For example, 4-amino-1,2,3-triazole-based compounds have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO1) in immuno-oncology research .
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . For instance, some triazole derivatives have been reported to interact with acetylcholinesterase, a key enzyme involved in neurodegeneration .
Mode of Action
Triazole compounds are known to bind to their targets through the nitrogen atoms in the triazole ring . This binding can lead to changes in the activity of the target enzyme or receptor, which can result in various biological effects .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Pharmacokinetics
The drug-likeness of similar triazole compounds has been investigated, and these compounds are predicted to have good pharmacokinetic properties .
Result of Action
Given the wide range of biological activities exhibited by triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
(1-methyltriazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-11-6-7(9-10-11)8(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIVFGOGXMYSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


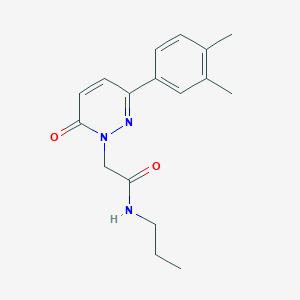
![[(4-Methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2843485.png)

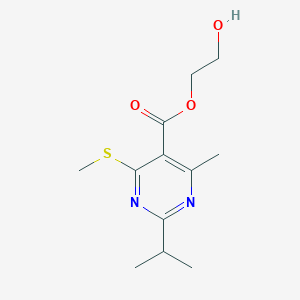
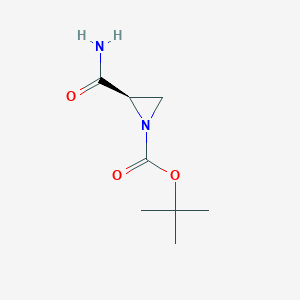
![N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2843489.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2843491.png)


![N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2843496.png)

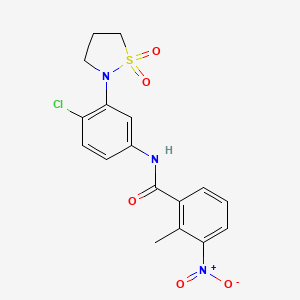
![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2843502.png)